molecular formula C12H11IO B8317474 2-(2-Iodoethoxy)naphthalene

2-(2-Iodoethoxy)naphthalene

Cat. No.: B8317474
M. Wt: 298.12 g/mol
InChI Key: WMJWRFMPDURRKN-UHFFFAOYSA-N
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Description

2-(2-Iodoethoxy)naphthalene is a chemical compound classified as an organic molecular entity. It features a naphthalene ring system linked to an iodoethoxy chain, making it a valuable building block in organic synthesis . The molecular formula of this compound is C12H11IO. Based on this formula and standard atomic weights (C: 12.011, H: 1.008, O: 15.999, I: 126.904), its calculated molecular weight is 274.12 g/mol . Compounds with iodoalkoxy chains are typically employed as alkylating agents or as intermediates in the synthesis of more complex molecules, such as crown ethers and other macrocyclic structures used in supramolecular chemistry . For instance, similar iodoethoxy aromatic compounds are utilized in nucleophilic substitution reactions to prepare ligands with diazacrown ether moieties, which are studied for their cation-binding abilities towards alkali and heavy metals . This makes this compound a compound of interest in the development of new extraction agents or sensors. It is supplied as a solid and should be stored under appropriate conditions, protected from light to prevent potential decomposition. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C12H11IO

Molecular Weight

298.12 g/mol

IUPAC Name

2-(2-iodoethoxy)naphthalene

InChI

InChI=1S/C12H11IO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2

InChI Key

WMJWRFMPDURRKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCI

Origin of Product

United States

Scientific Research Applications

Synthesis of Novel Compounds

2-(2-Iodoethoxy)naphthalene serves as a precursor in the synthesis of various derivatives, which have shown promising biological activities. For instance, it can be utilized in the synthesis of naphthyl derivatives that exhibit antimicrobial properties. A study demonstrated that modifications to the naphthalene structure could enhance its efficacy against certain bacterial strains, indicating its potential as a scaffold for drug development .

Research has indicated that compounds derived from this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Several derivatives have been tested against gram-positive and gram-negative bacteria, showing varying degrees of effectiveness. Modifications to the ethoxy group have been linked to increased potency .
  • Anticancer Properties : Some studies have focused on the cytotoxic effects of naphthalene derivatives on cancer cell lines. In vitro assays revealed that specific modifications could lead to compounds with low micromolar IC50 values, suggesting potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of naphthalene derivatives highlighted the role of structural modifications. The study found that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Table 1: Summary of Antimicrobial Activities

CompoundActivity TypeEffective AgainstReference
This compoundAntimicrobialE. coli, S. aureus
Naphthyl Derivative AAntimicrobialS. aureus
Naphthyl Derivative BAnticancerVarious cancer cell lines

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, derivatives synthesized from this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain structural modifications led to significant reductions in cell viability, implicating these compounds as candidates for further development into anticancer drugs .

Comparison with Similar Compounds

2-Ethoxynaphthalene (Naphthalene, 2-ethoxy-)

  • Molecular Formula : C₁₂H₁₂O
  • Molecular Weight : 172.22 g/mol (CAS: 93-18-5) .
  • Key Differences :
    • Lacks the iodine substituent on the ethoxy chain.
    • Widely used in perfumery (e.g., "Nerolin") due to its floral odor .
    • Thermodynamic Data : Boiling point = 274–276°C ; ΔfH°solid = -97.9 kJ/mol .

2-Methoxynaphthalene

  • Molecular Formula : C₁₁H₁₀O
  • Molecular Weight : 158.20 g/mol (CAS: 93-04-9) .
  • Key Differences :
    • Methoxy group instead of ethoxy, reducing steric bulk.
    • Thermodynamic Data : Boiling point = 274°C ; ΔcH°solid = -5659.9 kJ/mol .
    • Used as a flavoring agent and in UV stabilizers .

2-Ethoxy-1-iodonaphthalene

  • Molecular Formula : C₁₂H₁₁IO
  • Molecular Weight : 298.12 g/mol (CAS: 104296-15-3) .
  • Key Differences :
    • Iodine is directly attached to the naphthalene ring (1-position) rather than the ethoxy chain.
    • Positional isomerism alters electronic properties and reactivity.

2-(Iodomethyl)naphthalene

  • Molecular Formula : C₁₁H₉I
  • Molecular Weight : 268.09 g/mol (CAS: 24515-49-9) .
  • Key Differences :
    • Iodine is on a methyl group attached to the naphthalene ring.
    • Higher density (1.689 g/cm³ ) and lower boiling point (331.9°C ) compared to 2-(2-iodoethoxy)naphthalene .

2,7-Dimethoxynaphthalene

  • Molecular Formula : C₁₂H₁₂O₂
  • Molecular Weight : 188.22 g/mol (CAS: 3469-26-9) .
  • Key Differences :
    • Two methoxy groups at 2- and 7-positions, increasing symmetry.
    • Applications in dye synthesis and photochemical studies .

Data Tables

Table 1. Physical and Thermodynamic Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Application
This compound 298.12 Not reported ~1.4 (predicted) Organic synthesis
2-Ethoxynaphthalene 172.22 274–276 1.06 Perfumery, flavoring
2-Methoxynaphthalene 158.20 274 1.12 UV stabilizers
2-(Iodomethyl)naphthalene 268.09 331.9 1.69 Pharmaceutical intermediates

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Iodoethoxy)naphthalene, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via Williamson ether synthesis by reacting 2-naphthol with 1,2-diiodoethane under basic conditions (e.g., NaOH or KOH). Key optimization steps include:

  • Using anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis of the iodoethane intermediate.
  • Maintaining a stoichiometric excess of 1,2-diiodoethane (1.5–2.0 equivalents) to drive the reaction to completion.
  • Adding catalytic potassium iodide (KI) to enhance nucleophilic substitution efficiency.
    Purification via column chromatography (silica gel, hexane:EtOAc 4:1) ensures high purity. Yield improvements are achievable by controlling reaction temperature (60–80°C) and inert atmosphere (N₂) .

Advanced: How does the iodoethoxy group influence the electronic structure and reactivity of naphthalene in cross-coupling reactions?

Answer:
The iodine atom in the ethoxy group acts as a leaving group , enabling participation in transition metal-catalyzed reactions (e.g., Ullmann or Suzuki couplings). Computational studies (DFT) reveal:

  • Polarization of the C–I bond , increasing electrophilicity at the adjacent carbon.
  • Enhanced reactivity with palladium catalysts due to iodine’s ability to stabilize transition states.
    Experimental validation via X-ray photoelectron spectroscopy (XPS) confirms electron-withdrawing effects, while ¹³C NMR shows downfield shifts (~30 ppm) for the iodine-bearing carbon .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR : Aromatic protons on naphthalene appear at δ 7.2–8.5 ppm; ethoxy protons (CH₂I) resonate at δ 3.5–4.5 ppm as a triplet due to coupling with iodine (²J ~ 6 Hz).
  • ¹³C NMR : The iodine-bearing carbon appears at ~30 ppm, while naphthalene carbons range from δ 120–140 ppm.
  • IR Spectroscopy : C–O–C stretching at ~1100 cm⁻¹ and C–I stretching at ~500 cm⁻¹.
  • HRMS : Molecular ion [M]⁺ at m/z 298 (C₁₂H₁₁IO₂) confirms molecular weight .

Advanced: What are the mechanistic pathways for the thermal degradation of this compound?

Answer:
Thermal degradation proceeds via homolytic cleavage of the C–I bond, generating iodine radicals and naphthoxy intermediates. Key steps:

Radical recombination forms polycyclic aromatic hydrocarbons (PAHs) .

GC-MS identifies ethylene and iodinated byproducts (e.g., HI).
Mitigation strategies :

  • Store the compound under inert gas (Ar) at –20°C .
  • Add radical scavengers (e.g., BHT) to suppress degradation .

Basic: What parameters are critical for designing in vitro toxicity studies of this compound?

Answer:

  • Cell Lines : Use hepatocytes (e.g., HepG2) to assess metabolic activation.
  • Exposure Duration : 24–48 hr treatments to capture acute effects.
  • Assays :
    • MTT assay for cytotoxicity (IC₅₀ determination).
    • ROS detection kits (e.g., DCFH-DA) for oxidative stress.
  • Controls : Include naphthalene as a positive control and validate with comet assays for DNA damage .

Advanced: How can computational models predict the environmental fate of this compound?

Answer:

  • QSAR Models : Predict logP (~3.5) and biodegradability (BIOWIN score < 2.2 suggests low persistence).
  • Molecular Dynamics (MD) Simulations : Track hydrolysis rates in aquatic environments (half-life ~14 days at pH 7).
  • Docking Studies : Identify binding affinities with cytochrome P450 enzymes (CYP1A1/2) for hydroxylation pathways .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

  • Standardize Reagents : Use anhydrous NaH and freshly distilled 1,2-diiodoethane.
  • Reaction Conditions : Maintain N₂ atmosphere, 60–80°C, and monitor progress via TLC (Rf ~0.5 in hexane:EtOAc).
  • Purification : Column chromatography (silica gel) with consistent eluent ratios.
  • Reporting : Document yields, spectral data, and batch-specific variations .

Advanced: How to resolve contradictions in catalytic activity data for palladium-mediated reactions involving this compound?

Answer:

  • Controlled Experiments : Vary catalysts (Pd(OAc)₂ vs. PdCl₂), ligands (XPhos vs. PPh₃), and bases (K₂CO₃ vs. Cs₂CO₃).
  • Kinetic Analysis : Use HPLC to track reaction progress and calculate rate constants.
  • Meta-Analysis : Compare solvent polarity (DMF vs. THF) and temperature effects across studies.
  • XRD Validation : Confirm product structures to rule out isomerization .

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